2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid structure elucidation
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the unequivocal structure elucidation of the small molecule, 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid. Moving beyond a simple listing of techniques, this document emphasizes the strategic integration of multiple analytical methods, detailing the causality behind experimental choices to ensure a self-validating and robust analytical workflow.
Introduction and Strategic Overview
2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in organic synthesis and medicinal chemistry.[1] Accurate determination of its molecular structure is a prerequisite for understanding its chemical reactivity, predicting its biological activity, and ensuring purity and quality in any downstream application.
The core principle of modern structure elucidation is the convergence of evidence from orthogonal analytical techniques.[2][3] A single method may provide ambiguous or incomplete information. Therefore, this guide details a multi-pronged strategy employing Mass Spectrometry (MS) for molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular framework, and X-ray Crystallography for the definitive determination of the three-dimensional atomic arrangement.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-nitro-4-(trifluoromethyl)benzoic acid | [4] |
| Molecular Formula | C₈H₄F₃NO₄ | [1][4] |
| Molecular Weight | 235.12 g/mol | [1][4] |
| CAS Number | 320-94-5 | [1][5] |
| Physical Form | Off-White to Pale Yellow Solid / Powder | [1][5] |
| Melting Point | 134-138 °C | [1] |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define nodes for atoms with labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,-0.86!"]; O1 [label="O", pos="3.0,0!"]; O2 [label="OH", pos="3.0,-1.72!"]; N1 [label="N", pos="-2.5,-0.86!"]; O3 [label="O", pos="-3.0,0!"]; O4 [label="O", pos="-3.0,-1.72!"]; C8 [label="C", pos="0,-2.5!"]; F1 [label="F", pos="-0.5,-3.3!"]; F2 [label="F", pos="0.5,-3.3!"]; F3 [label="F", pos="0,-1.7!"]; H3[label="H"]; H5[label="H"]; H6[label="H"];
// Define positions for the benzene ring C1 [pos="0,0!"]; C2 [pos="-1.5,0.86!"]; C3 [pos="-1.5,2.58!"]; C4 [pos="0,3.44!"]; C5 [pos="1.5,2.58!"]; C6 [pos="1.5,0.86!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C2 -- N1; N1 -- O3 [style=double]; N1 -- O4; C4 -- C8; C8 -- F1; C8 -- F2; C8 -- F3; C3 -- H3; C5 -- H5; C6 -- H6;
}
Caption: 2D Structure of 2-Nitro-4-(trifluoromethyl)benzoic acid.
Overall Elucidation Workflow
The logical flow of analysis ensures that each step builds upon the last, from initial mass confirmation to the final, detailed structural map.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS) for Compositional Analysis
Mass spectrometry serves as the foundational step, providing the molecular weight and, with high-resolution instrumentation, the precise elemental formula.[6] For a substituted benzoic acid, electrospray ionization (ESI) in negative ion mode is highly effective due to the acidic nature of the carboxyl group, which readily deprotonates to form a stable [M-H]⁻ anion.[7][8][9]
Expected Mass Spectrum and Fragmentation
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Molecular Ion: The expected exact mass of C₈H₄F₃NO₄ is 235.0092 g/mol .[4] In negative mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 234.0019.
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Key Fragmentation Pathways: Nitroaromatic carboxylic acids exhibit characteristic fragmentation patterns.[7] The most common neutral losses are:
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions (ESI Negative Mode):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 10 L/min.
-
Desolvation Temperature: 400 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Perform a full scan for the molecular ion and tandem MS (MS/MS) on the parent ion (m/z 234) to observe fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity
NMR spectroscopy is the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule.[3][10][11] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required to assemble the full structure.
Expected Spectral Features
-
¹H NMR: The structure has three aromatic protons on the nitro-substituted ring and four on the trifluoromethyl-substituted phenyl ring (this is incorrect, the compound is 2-Nitro-4-(trifluoromethyl)benzoic acid, not 2-Nitro-4-(4-trifluoromethylphenyl)benzoic acid. I will proceed with the correct structure: 2-Nitro-4-(trifluoromethyl)benzoic acid). The correct structure has only one aromatic ring with three protons. These protons will be in the aromatic region (~7.5-8.5 ppm) and will exhibit splitting patterns (doublets, doublet of doublets) due to coupling with each other. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may exchange with D₂O.
-
¹³C NMR: Eight distinct carbon signals are expected. The carboxylic carbon will be significantly downfield (~165-170 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling. The carbons attached to the nitro group and the carboxylic acid will also have characteristic chemical shifts.
-
¹⁹F NMR: The three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent and will produce a single, sharp signal (a singlet).[12] Its chemical shift is expected in the range of -60 to -65 ppm relative to CFCl₃.[13]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, which is crucial for assigning protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the structural fragments, such as linking the aromatic ring to the carboxylic acid and trifluoromethyl groups.
-
Data Integration Workflow
Sources
- 1. 2-Nitro-4-trifluoromethylbenzoic acid | 320-94-5 [chemicalbook.com]
- 2. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 2-Nitro-4-(trifluoromethyl)benzoic acid | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitro-4-(trifluoromethyl)benzoic acid, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
